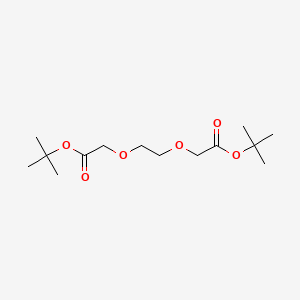

Boc-PEG1-Boc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H26O6 |

|---|---|

Molekulargewicht |

290.35 g/mol |

IUPAC-Name |

tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate |

InChI |

InChI=1S/C14H26O6/c1-13(2,3)19-11(15)9-17-7-8-18-10-12(16)20-14(4,5)6/h7-10H2,1-6H3 |

InChI-Schlüssel |

KARMFIRKTDHMGU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)COCCOCC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Boc-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Boc-PEG1-Boc, a bifunctional linker molecule. Given that "this compound" is not a standardized chemical name with a single defined structure, this guide will focus on the most logical and common interpretation: a short-chain polyethylene glycol (PEG) diamine where both amino functionalities are protected by a tert-butyloxycarbonyl (Boc) group.

For the purpose of this guide, the "PEG1" moiety will be defined as the simplest C2 diamine linker, ethylenediamine. Therefore, this compound corresponds to 1,2-bis(tert-butoxycarbonylamino)ethane . This symmetrically protected diamine is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, linkers for antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The Boc protecting groups offer stability under a range of conditions and can be readily removed under acidic conditions to liberate the primary amines for subsequent conjugation.

Core Structure and Nomenclature

The fundamental structure of this compound, or 1,2-bis(Boc-amino)ethane, consists of a central ethylenediamine core. Each of the two primary amine groups is covalently bonded to a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is an essential feature, rendering the otherwise reactive amines inert to many chemical transformations, thus allowing for selective modifications at other parts of a molecule.

The structure can be visualized as follows:

Caption: Chemical structure of this compound (1,2-bis(tert-butoxycarbonylamino)ethane).

Physicochemical Properties

Quantitative data for the specific this compound (1,2-bis(Boc-amino)ethane) molecule is summarized below. These properties are crucial for understanding its behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₄ | - |

| Molecular Weight | 260.33 g/mol | - |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 124-126 °C | Varies by purity |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Insoluble in water. | General chemical knowledge |

| Boiling Point | Not available (decomposes) | - |

Experimental Protocols

The synthesis of this compound (1,2-bis(Boc-amino)ethane) is typically achieved through the reaction of ethylenediamine with two equivalents of a Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc₂O). Careful control of stoichiometry and reaction conditions is necessary to favor the di-protected product over the mono-protected species.

Synthesis of 1,2-bis(tert-butoxycarbonylamino)ethane

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) in anhydrous DCM.

-

Add the Boc₂O solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 1,2-bis(tert-butoxycarbonylamino)ethane.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

This guide provides foundational information for researchers and professionals working with Boc-protected linkers. The provided synthesis protocol is a general method and may require optimization based on specific laboratory conditions and desired purity.

References

An In-depth Technical Guide to the Chemical Properties of Boc-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of di-tert-butoxycarbonyl-poly(ethylene glycol) (Boc-PEG1-Boc), a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, systematically named di-tert-butyl N,N'-(oxybis(ethane-2,1-diyl))dicarbamate, is a valuable chemical tool in biomedical research. Its structure features a central hydrophilic single polyethylene glycol (PEG) unit flanked by two terminal amine functionalities protected by tert-butoxycarbonyl (Boc) groups. This arrangement provides a defined spacer with modifiable termini, making it a versatile building block for conjugating diverse molecular entities. The presence of the PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates, while the acid-labile Boc protecting groups allow for selective and straightforward deprotection to reveal reactive primary amines for subsequent coupling reactions.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below. These values are extrapolated from its close structural analog, Boc-NH-PEG2-NH-Boc, and monofunctional Boc-PEG1 derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | di-tert-butyl N,N'-(oxybis(ethane-2,1-diyl))dicarbamate |

| Synonyms | Boc-NH-PEG1-NH-Boc, 1,2-Bis(Boc-amino)-2-oxaethane |

| Molecular Formula | C₁₄H₂₈N₂O₅ |

| Molecular Weight | 304.38 g/mol |

| Appearance | White to off-white solid or viscous liquid |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C, desiccated |

Solubility

This compound is expected to exhibit good solubility in a range of common organic solvents due to its chemical structure. The central ether linkage and the carbamate groups contribute to its polarity.

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Sparingly soluble to soluble |

| Methanol | Soluble |

| Ethyl Acetate | Soluble |

Stability and Reactivity

The stability of this compound is primarily dictated by the acid-labile nature of the Boc protecting groups.

-

Acid Stability: The Boc groups are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the corresponding primary amine salt and release isobutylene and carbon dioxide. This selective deprotection is a cornerstone of its utility in multi-step synthesis.[1]

-

Base Stability: The molecule is generally stable to basic conditions, allowing for orthogonal protection strategies with base-labile protecting groups like Fmoc.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Storage at -20°C is recommended for long-term stability.[1]

-

Reactivity of Deprotected Form: Upon removal of the Boc groups, the resulting diamine is a reactive nucleophile that can readily participate in reactions with electrophiles such as activated esters (e.g., NHS esters), isocyanates, and aldehydes (via reductive amination) to form stable amide, urea, or amine linkages, respectively.

Experimental Protocols

The following sections detail standardized procedures for the characterization and manipulation of this compound.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting groups to yield the free diamine.

References

An In-depth Technical Guide to Boc-Protected PEG Linkers

This technical guide provides a comprehensive overview of Boc-protected polyethylene glycol (PEG) linkers, focusing on their molecular characteristics, applications in research and drug development, and key experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, bioconjugation, and drug delivery.

Introduction to Boc-PEG Linkers

Boc-protected PEG linkers are a class of chemical tools essential for the synthesis of complex biomolecules and drug conjugates.[1][2] The tert-butyloxycarbonyl (Boc) group serves as a common and reliable protecting group for amines, preventing unwanted side reactions during chemical synthesis.[3] This protecting group can be readily removed under mild acidic conditions, revealing a reactive amine for subsequent conjugation.[2][3]

The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugates, improves pharmacokinetic properties, and can reduce the immunogenicity of the conjugated molecule. These properties make Boc-PEG linkers highly valuable in the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

While the term "Boc-PEG1-Boc" might intuitively suggest a PEG linker with a single ethylene glycol unit protected by Boc groups at both termini, the more precisely named and commercially available analogs often specify the nature of the linkage (e.g., amide). For the purpose of this guide, we will consider closely related and well-characterized structures. A conceptually similar, widely used compound is Boc-NH-PEG2-NH-Boc, which features a two-unit PEG chain.

Physicochemical Properties of Boc-PEG Derivatives

The molecular weight and formula are critical parameters for any chemical entity. The table below summarizes these properties for several common Boc-protected PEG1 and related derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-NH-PEG1-NH2 | C9H20N2O3 | 204.27 |

| N-Boc-PEG1-bromide | C9H18BrNO3 | 268.2 |

| t-Boc-N-amido-PEG1-acid | C10H19NO5 | 233.26 |

| Boc-NH-PEG2-NH-Boc | C16H32N2O6 | 348.44 |

Applications in Drug Development and Research

Boc-protected PEG linkers are instrumental in several advanced therapeutic and research applications:

-

Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer improves the solubility and stability of the ADC, and the cleavable nature of certain linkers allows for controlled drug release at the target site.

-

PROTACs: In the development of PROTACs, these linkers connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Peptide and Protein Modification: PEGylation, facilitated by these linkers, can extend the in-vivo circulation half-life of therapeutic peptides and proteins by reducing renal clearance and enzymatic degradation.

-

Bioconjugation: The ability to deprotect the Boc group to reveal a reactive amine allows for the sequential and controlled conjugation of different molecules, which is crucial for creating well-defined bioconjugates.

Experimental Protocols

A critical step in the utilization of Boc-PEG linkers is the deprotection of the Boc group to expose the primary amine for subsequent reactions.

This protocol describes a general and widely used method for the removal of the Boc protecting group.

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

-

For neutralization (optional, if the free amine is required instead of the TFA salt), dissolve the residue in DCM and carefully wash the organic layer with a saturated NaHCO₃ solution. Caution: This will cause CO₂ evolution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

-

Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica gel plate alongside the starting material. The deprotected product (free amine) is more polar and will have a lower Retention Factor (Rf) value than the Boc-protected starting material. The spots can be visualized using a ninhydrin stain, which is specific for primary amines.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct monitoring of the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involving Boc-protected PEG linkers.

References

The Unseen Architect: A Technical Guide to the PEG1 Spacer in Bifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, the design of bifunctional linkers is a critical determinant of success. These molecular bridges, which connect a targeting moiety to an effector molecule in constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are far more than passive tethers. While longer polyethylene glycol (PEG) chains are often employed to enhance solubility and optimize pharmacokinetics, the shortest of these, the single ethylene glycol unit (PEG1), offers a unique set of properties that can be strategically leveraged. This in-depth technical guide explores the multifaceted functions of the PEG1 spacer, providing a comprehensive resource for its application in drug development.

Core Concepts: The Strategic Role of a Minimalist Spacer

The incorporation of a PEG1 spacer, consisting of a single ethylene glycol unit, into a bifunctional linker imparts a subtle yet significant modulation of the molecule's physicochemical and biological properties. While not providing the pronounced hydrophilicity of its longer-chain counterparts, the PEG1 spacer serves several key functions:

-

Minimalist Hydrophilicity: The single ether oxygen in the PEG1 unit provides a modest increase in hydrophilicity compared to a purely aliphatic linker, which can be sufficient to improve the solubility of some hydrophobic payloads without significantly increasing the overall molecular weight.[1]

-

Conformational Constraint and Rigidity: In the context of PROTACs, where the formation of a stable ternary complex between the target protein and an E3 ligase is paramount, a shorter linker like PEG1 can reduce the entropic penalty of complex formation by limiting conformational flexibility.[2][3] This can lead to more favorable binding energies and more potent protein degradation.

-

Precise Spatial Control: The defined and minimal length of the PEG1 spacer provides precise control over the distance between the two ends of the bifunctional molecule. This is crucial for optimizing the geometry of the ternary complex in PROTACs and for ensuring proper drug release in ADCs.[3]

-

Enhanced Stability: In certain contexts, a shorter linker can lead to increased stability of the bifunctional molecule. By keeping the payload in closer proximity to the antibody in an ADC, for example, it can be shielded from premature enzymatic cleavage in the plasma.[4]

Data Presentation: Quantitative Insights into PEG1 Function

The decision to incorporate a PEG1 spacer is often driven by a balance of competing factors. The following tables summarize available quantitative data to facilitate a direct comparison with other linker types.

| Linker Type | Property | Value | Species | Assay | Reference |

| PEG1 | ADC Stability | <5% free payload after 72h | Mouse | Plasma Stability Assay | |

| PEG4 | ADC Stability | 25% free payload after 72h | Mouse | Plasma Stability Assay |

Table 1: Comparative Stability of ADCs with PEG1 and PEG4 Spacers in Mouse Plasma. This data highlights the potential for a shorter PEG spacer to enhance the stability of an ADC, leading to less premature release of the cytotoxic payload.

| Linker Length (atoms) | PROTAC Efficacy (DC50) | PROTAC Efficacy (Dmax) | Target Protein | E3 Ligase | Reference |

| 0 (no spacer) | >5 µM | <20% | BRD4 | CRBN | |

| ~4 (PEG1) | <0.5 µM | >80% | BRD4 | CRBN | |

| ~7 (PEG2) | >5 µM | <40% | BRD4 | CRBN | |

| ~13 (PEG4) | <0.5 µM | >80% | BRD4 | CRBN |

Table 2: Impact of Linker Length on PROTAC Efficacy for BRD4 Degradation. This table illustrates that for certain target and E3 ligase pairs, a very short linker, such as one incorporating a PEG1 unit, can be highly effective, while a slightly longer linker (PEG2) can be detrimental to degradation. This underscores the non-linear relationship between linker length and PROTAC efficacy.

Experimental Protocols: Methodologies for Characterization

The following are detailed protocols for key experiments to synthesize and evaluate bifunctional linkers containing a PEG1 spacer.

Synthesis of a Maleimide-PEG1-NHS Ester Bifunctional Linker

This protocol describes a general method for the synthesis of a heterobifunctional linker with a maleimide group for conjugation to a thiol (e.g., on a reduced antibody) and an NHS ester for reaction with an amine (e.g., on a payload or targeting ligand).

Materials:

-

N-(2-Aminoethyl)maleimide trifluoroacetate salt

-

Mono-N-Boc-ethylenediamine

-

Succinimidyl (2-(2-(tert-butoxycarbonylamino)ethoxy)acetoxy)acetate

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Pyridine

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of Boc-PEG1-acid: Dissolve mono-N-Boc-ethylenediamine in DCM and cool to 0°C. Add succinimidyl (2-(2-(tert-butoxycarbonylamino)ethoxy)acetoxy)acetate and TEA, and stir at room temperature overnight. After reaction completion, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain Boc-PEG1-acid.

-

Step 2: Activation of Boc-PEG1-acid to NHS ester: Dissolve the Boc-PEG1-acid in DMF and add DSC and pyridine. Stir the reaction at room temperature for 4 hours. The product, Boc-PEG1-NHS ester, is typically used in the next step without further purification.

-

Step 3: Coupling with Maleimide: Dissolve N-(2-Aminoethyl)maleimide trifluoroacetate salt in DMF and add TEA. To this solution, add the crude Boc-PEG1-NHS ester from the previous step. Stir the reaction at room temperature overnight.

-

Step 4: Deprotection and Final Product: Remove the Boc protecting group by treating the reaction mixture with TFA in DCM. After deprotection is complete, concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to yield the Maleimide-PEG1-NHS ester.

Western Blot for Quantification of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the function of bifunctional linkers.

Caption: PROTAC Mechanism of Action with a PEG1 Linker.

Caption: Experimental Workflow for ADC Synthesis and Evaluation.

Conclusion

The PEG1 spacer, though the smallest of the PEG linker family, is a powerful tool in the design of bifunctional linkers for targeted therapeutics. Its ability to provide minimal hydrophilicity, precise spatial control, and conformational rigidity can be leveraged to enhance the stability and potency of ADCs and PROTACs. The choice of a PEG1 spacer should be a deliberate one, based on a thorough understanding of the specific requirements of the therapeutic modality and the target biology. Through careful design and empirical validation, the minimalist PEG1 spacer can play a maximal role in the development of next-generation targeted therapies.

References

- 1. Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

An In-Depth Technical Guide to the Solubility and Stability of Boc-PEGylated Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of tert-butyloxycarbonyl (Boc)-Polyethylene Glycol (PEG) conjugated compounds. Understanding these properties is critical for the successful design, synthesis, purification, and formulation of PEGylated molecules in various applications, particularly in drug delivery and bioconjugation.

Introduction to Boc-PEGylated Compounds

Boc-PEGylated compounds are molecules that incorporate a polyethylene glycol (PEG) spacer and are terminated or functionalized with a Boc-protected amine. The PEG moiety is renowned for its ability to enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules, such as proteins, peptides, and small drugs.[1][][3] The Boc group serves as a crucial protecting group for primary or secondary amines, which can be selectively removed under acidic conditions to allow for subsequent conjugation or modification.[4][5] This combination of a solubilizing polymer and a versatile protecting group makes Boc-PEG linkers invaluable tools in the development of complex bioconjugates and drug delivery systems.

Solubility Characteristics

The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The introduction of a PEG chain generally increases the hydrophilicity and, consequently, the aqueous solubility of a molecule. Boc-PEGylated compounds exhibit solubility in a range of solvents, a characteristic largely dictated by the length of the PEG chain and the nature of the conjugated molecule.

Qualitative Solubility Profile

Generally, Boc-PEGylated compounds demonstrate good solubility in water and a variety of common organic solvents. This amphiphilic nature is due to the hydrophilic PEG backbone and the more hydrophobic Boc group and the conjugated molecule.

Table 1: Qualitative Solubility of Representative Boc-PEGylated Compounds

| Compound Type | Water | Dichloromethane (DCM) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Alcohols (e.g., Methanol) | Toluene | Ether |

| Boc-NH-PEG-COOH | Soluble | Soluble | Soluble | Soluble | Less Soluble | Less Soluble | Not Soluble |

| t-Boc-N-amido-PEG8-acid | Soluble | Soluble | Soluble | Soluble | Soluble | - | - |

Data compiled from product datasheets.

Factors Influencing Solubility

Several factors can influence the solubility of Boc-PEGylated compounds:

-

PEG Chain Length: Longer PEG chains generally lead to increased aqueous solubility. However, with increasing molecular weight, the solubility in some organic solvents may decrease.

-

Nature of the Conjugated Molecule: The intrinsic solubility of the molecule conjugated to the Boc-PEG linker will significantly impact the overall solubility of the conjugate.

-

End Groups: The nature of the functional groups at the termini of the PEG chain can affect solubility.

-

Temperature: Solubility is temperature-dependent, although this relationship can be complex for polymers in different solvents.

-

pH (for ionizable groups): The solubility of Boc-PEGylated compounds with acidic or basic functionalities will be pH-dependent.

Stability Characteristics

The stability of Boc-PEGylated compounds is primarily concerned with the integrity of the Boc protecting group and the PEG backbone under various conditions, including pH, temperature, and in the presence of enzymes.

Chemical Stability: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is known for its stability under a wide range of conditions, except for strong acids. It is generally stable to bases and most nucleophiles.

The primary route of Boc group cleavage is through acid-catalyzed hydrolysis. This reaction is fundamental to the utility of Boc-PEG linkers, as it allows for the selective deprotection of the amine for subsequent reactions.

Common acidic reagents for Boc deprotection include:

-

Trifluoroacetic acid (TFA): Typically used in dichloromethane (DCM).

-

Hydrochloric acid (HCl): Often used in solvents like methanol or dioxane.

The kinetics of Boc deprotection have been shown to exhibit a second-order dependence on the concentration of strong acids like HCl. This implies that the reaction rate is highly sensitive to the acid concentration.

Table 2: General Conditions for Boc Deprotection

| Parameter | Condition |

| Acid | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane (DCM), Methanol, Dioxane |

| Temperature | Room Temperature |

| Reaction Time | Typically 30 minutes to a few hours |

Note: Optimal conditions should be determined empirically for each specific compound.

The Boc group is generally stable under basic conditions and in the presence of most nucleophiles, which allows for orthogonal protection strategies in multi-step syntheses.

Thermal Stability

The thermal stability of Boc-PEGylated compounds is important for storage and handling. The PEG polymer itself is relatively stable to heat. The thermal stability of the Boc group is also generally good at moderate temperatures. However, at elevated temperatures, thermolytic deprotection can occur. The overall thermal stability of a Boc-PEGylated conjugate will also depend on the thermal lability of the attached molecule. Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability by measuring changes in heat flow as a function of temperature.

Enzymatic Stability

The PEG backbone is generally considered to be resistant to enzymatic degradation, which contributes to the prolonged in vivo circulation time of PEGylated therapeutics. However, the stability of the linker region and the conjugated molecule to enzymatic cleavage is a critical consideration, especially in drug delivery applications where controlled release at a target site is desired. The susceptibility to enzymatic degradation is highly dependent on the specific chemical bonds present in the linker and the nature of the conjugated molecule.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a Boc-PEGylated compound in an aqueous buffer.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the Boc-PEGylated compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully withdraw a known aliquot of the clear supernatant. Dilute the sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy if the compound has a suitable chromophore.

-

Calculation: Calculate the solubility in units such as mg/mL or µM.

Workflow for determining aqueous solubility.

Assessment of pH-Dependent Stability (Hydrolytic Stability)

This protocol describes a method to evaluate the stability of the Boc group at different pH values.

Methodology:

-

Sample Preparation: Prepare solutions of the Boc-PEGylated compound at a known concentration in a series of aqueous buffers with different pH values (e.g., pH 4, 5, 6, 7.4, and 9).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each buffered solution.

-

Quenching (if necessary): Immediately neutralize the acidic or basic samples to stop further degradation before analysis.

-

Analysis: Analyze the samples using a suitable analytical technique (e.g., HPLC or LC-MS) to quantify the amount of the intact Boc-PEGylated compound remaining and to identify any degradation products (e.g., the deprotected amine).

-

Data Analysis: Plot the percentage of the intact compound remaining versus time for each pH condition. Determine the degradation rate constant and half-life (t½) at each pH.

Workflow for assessing pH-dependent stability.

Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for assessing the thermal stability of a Boc-PEGylated compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-20 mg) into a DSC pan. Crimp the pan to seal it. Prepare a reference pan (usually empty or containing the solvent for solutions).

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min).

-

Data Acquisition: Run the DSC experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting (endothermic peak), crystallization (exothermic peak), and decomposition (often a broad endotherm or exotherm). The onset temperature of decomposition can be used as an indicator of thermal stability.

Assessment of Enzymatic Stability

This protocol outlines a general method for evaluating the stability of a Boc-PEGylated compound in the presence of a specific enzyme.

Methodology:

-

Reaction Setup: Prepare a solution of the Boc-PEGylated compound in a buffer optimal for the activity of the chosen enzyme (e.g., a protease). Add the enzyme to the solution at a specified concentration. A control sample without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

-

Time-Point Sampling: At various time points, withdraw aliquots from the reaction mixture.

-

Enzyme Inactivation: Immediately stop the enzymatic reaction in the aliquots, for example, by adding a specific inhibitor, denaturing the enzyme with acid or heat, or by rapid freezing.

-

Analysis: Analyze the samples by a suitable method (e.g., HPLC, LC-MS, or SDS-PAGE for protein conjugates) to quantify the amount of the intact compound and identify any degradation products.

-

Data Analysis: Compare the degradation of the compound in the presence and absence of the enzyme to determine its enzymatic lability.

Conclusion

The solubility and stability of Boc-PEGylated compounds are critical parameters that govern their utility in research and development. The PEG component generally imparts favorable solubility in aqueous and organic media, while the Boc group provides a stable yet readily cleavable protecting group for amines. A thorough characterization of these properties using systematic experimental approaches is essential for the successful application of these versatile molecules in areas such as drug delivery, bioconjugation, and materials science. The protocols and information provided in this guide offer a framework for researchers to assess and understand the core characteristics of their Boc-PEGylated compounds.

References

A Comprehensive Technical Guide to the Storage, Shelf Life, and Stability of Boc-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optimal storage conditions, expected shelf life, and stability characteristics of Boc-PEG1-Boc (1,2-Bis(tert-butoxycarbonylamino)ethane). This information is critical for ensuring the integrity and performance of this reagent in research and drug development applications. The data and recommendations presented herein are synthesized from publicly available information on closely related Boc-protected polyethylene glycol (PEG) derivatives.

Recommended Storage Conditions and Handling

Proper storage and handling are paramount to preserving the chemical integrity of this compound. The primary factors influencing its stability are temperature, moisture, and light.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature (Long-term) | -20°C | Minimizes degradation by slowing down chemical and physical processes. |

| Temperature (Short-term) | 2-8°C | Acceptable for brief periods, such as during experimental setup. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the PEG backbone. |

| Moisture | Store in a tightly sealed container in a dry environment. | The Boc protecting group is susceptible to hydrolysis under acidic conditions, and the PEG backbone is hygroscopic. |

| Light | Protect from light. | Although not explicitly stated for this specific molecule, it is good practice for complex organic molecules to prevent potential photo-degradation. |

Handling Recommendations:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Use in a clean, dry environment.

-

For solutions, use anhydrous solvents and store at -20°C or -80°C for extended stability.[1][2]

Shelf Life and Stability

Table 2: Estimated Shelf Life of this compound (Pure, Solid Form)

| Storage Temperature | Estimated Shelf Life | Basis of Estimation |

| -20°C | 2 - 3 years | Based on the Certificate of Analysis for Boc-NH-PEG1-CH2COOH, which indicates a shelf life of 3 years at -20°C.[1] |

| 4°C | Up to 2 years | Based on the Certificate of Analysis for Boc-NH-PEG1-CH2COOH, which indicates a shelf life of 2 years at 4°C.[1] |

For this compound dissolved in a solvent, the shelf life is generally shorter. For instance, solutions of related compounds are recommended for use within 1 to 6 months when stored at -20°C or -80°C.[1]

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting groups and the potential for degradation of the polyethylene glycol (PEG) backbone.

Stability of the Boc Protecting Group

The Boc group is a widely used amine protecting group known for its stability under a range of conditions, yet its selective removal is straightforward.

-

Acid Lability: The Boc group is readily cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine. Even milder acidic conditions can lead to slow hydrolysis over time. Therefore, it is crucial to avoid acidic environments during storage and handling.

-

Base Stability: The Boc group is generally stable to basic conditions and most nucleophiles.

-

Thermal Stability: The Boc group is thermally stable at typical laboratory temperatures.

Degradation of the PEG Backbone

The polyethylene glycol (PEG) component of the molecule is susceptible to oxidative degradation. This process can be initiated by heat, light, and the presence of oxygen and transition metal ions.

The primary degradation pathway involves the formation of hydroperoxides, which can then decompose to form various byproducts, including aldehydes, ketones, and carboxylic acids. This can lead to a decrease in the pH of the material over time.

References

An In-depth Technical Guide to the Core Principles of Utilizing Boc-Protected Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The strategic implementation of protecting groups is a cornerstone of modern bioconjugation, enabling precise control over the assembly of complex biomolecular architectures. Among these, the tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the design and application of linkers, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of Boc-protected linkers in bioconjugation.

The Fundamental Role of the Boc Protecting Group

The Boc group is an acid-labile protecting group widely employed in organic synthesis, most notably in peptide chemistry.[1] Its primary function in the context of heterobifunctional linkers is to temporarily mask a primary or secondary amine, thereby preventing it from participating in undesired reactions during the initial stages of a multi-step conjugation strategy.[1][2] This controlled reactivity is paramount for achieving homogenous and well-defined bioconjugates.[2]

The core advantages conferred by the Boc group include:

-

Controlled Reactivity and Stepwise Synthesis: The Boc group ensures the amine terminus of the linker remains inert while another reactive moiety, such as a carboxylic acid or a thiol-reactive group, is utilized for the initial conjugation step.[1] This allows for a sequential and controlled approach to building complex molecules like ADCs.

-

Orthogonal Deprotection: The Boc group's lability under acidic conditions (e.g., using trifluoroacetic acid, TFA) allows for its selective removal without affecting other common protecting groups or the integrity of the biomolecule and its payload. This orthogonality is a key principle in modern synthetic chemistry.

-

Enhanced Stability and Handling: By converting a reactive amine into a less reactive carbamate, the Boc group can improve the overall stability and ease of handling of the linker molecule during synthesis and storage.

Common Classes of Boc-Protected Linkers

A diverse array of Boc-protected linkers have been developed to address the varied requirements of bioconjugation. These linkers can be broadly categorized based on their spacer and cleavable elements.

-

Boc-PEG Linkers: These linkers incorporate a polyethylene glycol (PEG) spacer between the two reactive ends. The PEG moiety enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules. A prominent example is Boc-amino-PEG3-SSPy , which features a Boc-protected amine, a PEG spacer, and a thiol-reactive pyridyl disulfide group.

-

Boc-Protected Linkers for Stable Conjugation: In applications where stable, non-cleavable linkages are desired, specific Boc-protected linkers are employed. For instance, Mal-Dap(Boc) DCHA is a self-stabilizing maleimide linker. After the initial reaction with a thiol, the linker is engineered to undergo rapid hydrolysis, converting the thiosuccinimide bond into a permanently stable form, thus preventing payload shedding in plasma.

-

Boc-Protected Amino Acid Linkers: In peptide synthesis for bioconjugation, Boc-protected amino acids serve as fundamental building blocks, enabling the construction of peptide-based linkers with specific cleavage sites for enzymes like cathepsins.

Mechanism of Action in Antibody-Drug Conjugate (ADC) Development

The utility of Boc-protected linkers is particularly evident in the synthesis of ADCs. The general workflow involves a sequential conjugation strategy that ensures the precise attachment of a potent cytotoxic payload to a targeting antibody.

The process can be summarized as follows:

-

Payload-Linker Synthesis: The Boc-protected linker is first reacted with the payload molecule. This often involves the deprotection of the Boc group to reveal the amine, which then forms a stable bond (e.g., an amide bond) with an activated payload.

-

Antibody Conjugation: The resulting payload-linker construct, now bearing a second reactive group (e.g., a pyridyl disulfide), is then conjugated to the antibody, typically at a free thiol group on a cysteine residue.

-

Intracellular Release (for cleavable linkers): Once the ADC binds to its target cell and is internalized, the cleavable element of the linker (e.g., a disulfide bond) is broken in the reducing intracellular environment, releasing the payload in its active form.

Quantitative Data on Boc-Protected Linkers in Bioconjugation

The efficiency of conjugation, the stability of the resulting bioconjugate, and the drug-to-antibody ratio (DAR) are critical parameters in the development of ADCs. The following tables summarize representative quantitative data for commonly used Boc-protected linkers.

| Linker Type | Boc Deprotection Yield | Conjugation Yield | Reference |

| Boc-AEDI-OH | >95% (with TFA) | High (Prevents oligomerization) | |

| Mal-Dap(Boc) Conjugates | High (TFA in DCM) | Not specified | |

| Boc-amino-PEG3-SSPy | High (TFA in DCM) | Dependent on reaction conditions |

Table 1: Representative Yields in Boc-Linker Mediated Bioconjugation.

| Linker Class | Plasma Half-life (t½) | Key Observations | Reference |

| Hindered Disulfide (e.g., from Boc-AEDI-OH) | > 50 hours | Steric hindrance enhances stability. | |

| Self-stabilizing Maleimide (from Mal-Dap(Boc) DCHA) | Significantly higher than conventional maleimides | Rapid intramolecular hydrolysis prevents retro-Michael reaction. | |

| PEGylated Disulfide (e.g., from Boc-amino-PEG3-SSPy) | Expected to be > 50 hours (estimated) | PEG shielding can potentially enhance stability. | |

| Conventional Maleimide (e.g., SMCC) | Lower stability due to reversible thiosuccinimide bond | Prone to deconjugation in plasma. |

Table 2: Comparative Plasma Stability of Linkers. Note: The data presented are representative values and can vary significantly depending on the specific antibody, payload, and conjugation site.

| Analytical Method | Principle | Information Obtained | Reference |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Average DAR and distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.). | |

| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Separates light and heavy chains of the antibody after reduction. | DAR, distribution of drug loading on light and heavy chains, and mass confirmation. | |

| UV/Vis Spectroscopy | Calculates average DAR based on the absorbance of the antibody and the conjugated drug. | Average DAR. |

Table 3: Common Methods for Drug-to-Antibody Ratio (DAR) Determination.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Boc-protected linkers. The following are generalized protocols for key experimental steps.

Boc Deprotection of a Linker

This protocol describes the removal of the Boc protecting group from a linker such as Boc-amino-PEG3-SSPy to expose the primary amine.

Materials:

-

Boc-protected linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Conjugation of a Boc-Protected Linker to a Thiol-Containing Antibody

This protocol outlines the conjugation of a thiol-reactive Boc-protected linker (e.g., Boc-amino-PEG3-SSPy) to an antibody.

Materials:

-

Antibody

-

Reducing agent (e.g., TCEP or DTT)

-

Boc-amino-PEG3-SSPy

-

Reaction buffer (e.g., PBS with EDTA)

-

Desalting column

-

DMSO

Procedure:

-

Antibody Reduction (if necessary): Dissolve the antibody in the reaction buffer. Add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate at 37°C for 1-2 hours to reduce disulfide bonds. Remove the excess reducing agent using a desalting column.

-

Conjugation Reaction: Dissolve the Boc-amino-PEG3-SSPy in DMSO to prepare a stock solution. Add a 5-10 fold molar excess of the linker solution to the reduced antibody solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Determine the degree of labeling (linker-to-antibody ratio) using techniques such as UV-Vis spectroscopy and mass spectrometry.

In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the stability of an ADC in plasma.

Materials:

-

Purified ADC

-

Human or mouse plasma

-

Incubator at 37°C

-

LC-MS/MS for analysis

Procedure:

-

Incubate the purified ADC in plasma at 37°C.

-

At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots and store them at -80°C to halt any reaction.

-

Sample Preparation for LC-MS/MS Analysis: Use immuno-capture (e.g., with Protein A beads) to isolate the ADC from the plasma. Wash the beads to remove non-specifically bound proteins.

-

Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) over time or analyze the supernatant for released payload.

-

Plot the percentage of intact ADC or the concentration of the released payload over time to determine the plasma half-life of the linker.

Visualizations of Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.

Conclusion

Boc-protected linkers are indispensable tools in the field of bioconjugation, offering a robust strategy for the controlled and sequential synthesis of complex biomolecules. Their application in the development of ADCs has been particularly impactful, enabling the creation of more homogenous and stable therapeutics. A thorough understanding of the principles of Boc protection and deprotection, coupled with optimized experimental protocols and rigorous analytical characterization, is essential for harnessing the full potential of these versatile linkers in the advancement of targeted drug delivery.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-Protected PEG Linkers

Disclaimer: The term "Boc-PEG1-Boc" is not a standardized chemical identifier and does not correspond to a single, specific molecule. This guide synthesizes safety and handling information for a representative short-chain, bifunctional polyethylene glycol (PEG) linker with tert-butyloxycarbonyl (Boc) protected amine termini, such as tert-butyl (2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)carbamate . Researchers must consult the specific Safety Data Sheet (SDS) for the exact molecule they are using. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

Boc-protected polyethylene glycol (PEG) linkers are integral tools in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) group is a widely used acid-labile protecting group for amines, allowing for sequential chemical modifications.[1][2] Its stability under neutral or basic conditions and ease of removal with mild acids make it highly versatile.[1][3] This guide provides a detailed overview of the safety and handling precautions necessary when working with a representative Boc-protected PEG linker, herein referred to as Boc-PEG1-NH-Boc.

Compound Properties and Identification

Due to the ambiguity of "this compound," the following table summarizes quantitative data for various structurally related, commercially available Boc-protected short-chain PEG linkers. Users must verify the properties of their specific compound.

| Property | Value | Compound Example | Source(s) |

| Molecular Formula | C₁₄H₂₈N₂O₅ | Boc-NH-PEG1-NH-Boc | BroadPharm |

| Molecular Weight | 304.38 g/mol | Boc-NH-PEG1-NH-Boc | BroadPharm |

| Appearance | White to off-white solid or viscous liquid | General observation for similar compounds | [4] |

| Purity | ≥95% to 98% | t-Boc-N-amido-PEG1-amine | |

| Storage Temperature | -20°C is recommended for long-term storage | Multiple sources | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | N-Boc-PEG1-bromide |

Hazard Identification and Safety Precautions

While many suppliers do not classify these specific research chemicals as hazardous under standard regulations, the chemical, physical, and toxicological properties have often not been thoroughly investigated. Therefore, it is crucial to handle them with care, assuming they may be harmful.

Potential Hazards:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Hazards from Deprotection: The removal of the Boc group is typically performed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). These reagents are corrosive and require specific handling procedures. The deprotection reaction itself generates isobutylene gas and carbon dioxide, which can cause pressure buildup in a closed system.

Precautionary Statements (based on similar compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Workflows

General Safe Handling Protocol for Powdered Boc-PEG Linkers

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Preparation and Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure safety shower and eyewash stations are accessible and operational.

-

Designate a specific area for handling the compound.

-

-

Personal Protective Equipment (PPE):

-

Don appropriate PPE before handling the chemical:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

-

Body Protection: Wear a laboratory coat. For larger quantities, consider a chemical-resistant apron.

-

-

-

Weighing and Aliquoting:

-

If the compound is a solid, handle it carefully to avoid generating dust.

-

Use a spatula to transfer the powder.

-

Weigh the compound in a tared container inside the fume hood.

-

Close the primary container tightly immediately after use.

-

-

Dissolution:

-

Add the solvent to the weighed compound slowly.

-

If necessary, gentle heating or sonication can be used to aid dissolution, as recommended for some PEG derivatives.

-

-

Post-Handling:

-

Thoroughly clean the work area, including the balance and spatulas.

-

Dispose of contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated chemical waste container.

-

Wash hands thoroughly with soap and water after completing the work.

-

Safety Protocol for Boc Group Deprotection

This protocol highlights the key safety steps for removing the Boc protecting group using an acid like TFA.

-

Reagent Preparation (in a fume hood):

-

Dispense the required volume of TFA and a solvent like dichloromethane (DCM) into appropriate glassware. TFA is highly corrosive and volatile.

-

Prepare a separate basic solution (e.g., saturated sodium bicarbonate) for neutralization during the workup phase.

-

-

Reaction Setup:

-

Dissolve the Boc-protected PEG linker in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Add the acid (e.g., TFA) dropwise to the solution, preferably at 0°C to control any exothermic reaction.

-

Crucially, do not seal the reaction vessel tightly. The reaction evolves gas (isobutylene and CO₂), which can cause a dangerous pressure buildup. Use a loose-fitting cap or a drying tube.

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Once complete, carefully quench the reaction by slowly adding it to a cooled, stirred basic solution for neutralization. Perform this in the fume hood as gas evolution will occur.

-

Proceed with the standard aqueous workup and extraction procedures.

-

-

Waste Disposal:

-

Neutralize all acidic and basic aqueous waste before disposal.

-

Collect all organic waste containing halogenated solvents (like DCM) in a designated halogenated waste container.

-

Visualized Workflows and Pathways

The following diagrams illustrate key logical and chemical processes related to the safe handling and reaction of this compound.

References

The Strategic Application of Boc-PEG1-Boc in Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of chemical biology and drug discovery, the rational design of molecular tools is paramount. Among these, bifunctional molecules capable of inducing proximity between proteins have emerged as a powerful therapeutic modality. This technical guide focuses on Boc-PEG1-Boc, a fundamental building block in the construction of such molecules, particularly Proteolysis Targeting Chimeras (PROTACs). We provide an in-depth analysis of its chemical properties, synthesis, and critical role as a short, flexible linker. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data on the impact of linker length, and visual representations of key biological pathways and experimental workflows to aid researchers in the strategic design and synthesis of novel chemical biology probes and therapeutics.

Introduction to this compound: A Core Component in Linker Technology

This compound, chemically known as 1,2-bis(2-(tert-butoxycarbonylamino)ethoxy)ethane, is a symmetrically protected diamine featuring a single polyethylene glycol (PEG) unit. The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines are crucial for its utility, allowing for controlled, sequential deprotection and conjugation in multi-step syntheses.[1] The core PEG1 moiety, consisting of a short diethylene glycol unit, imparts desirable physicochemical properties to the molecules it connects.

The primary application of this compound and its analogs lies in their use as linkers in the synthesis of heterobifunctional molecules, most notably PROTACs.[2][3] PROTACs are designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall solubility and cell permeability of the molecule.

Physicochemical Properties and Synthesis

The properties of this compound make it a versatile building block for chemical biology applications.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound and related short-chain PEG linkers.

| Property | Boc-NH-PEG1-NH-Boc |

| Molecular Formula | C₁₄H₂₈N₂O₆ |

| Molecular Weight | 320.38 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, DMF, DMSO |

| Storage Conditions | -20°C, under inert atmosphere |

Data compiled from publicly available information from chemical suppliers.

Synthesis of this compound

While many functionalized PEG linkers are commercially available, a general procedure for the synthesis of this compound from its corresponding diamine is outlined below. This protocol is based on standard Boc protection of primary amines.

Reaction Scheme:

Experimental Protocol: Boc Protection of 1,2-Bis(2-aminoethoxy)ethane

-

Dissolution: Dissolve 1,2-bis(2-aminoethoxy)ethane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the solution and stir.

-

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (2.1 eq) portion-wise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Role in Chemical Biology: The PROTAC Linker

The linker is a critical component of a PROTAC, influencing its biological activity. The length, rigidity, and chemical composition of the linker directly impact the formation of a stable and productive ternary complex.

Mechanism of Action of PROTACs

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This catalytic process involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent recognition and degradation by the proteasome.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols for the Use of Boc-NH-PEG1-COOH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a robust and effective method for the synthesis of peptides, particularly for complex and lengthy sequences. The incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can improve a peptide's solubility, increase its hydrodynamic volume, prolong its circulation half-life, and reduce its immunogenicity.

This document provides detailed application notes and protocols for the use of a monofunctional Boc-protected PEG linker, specifically Boc-NH-PEG1-COOH, in Boc-SPPS. This reagent allows for the introduction of a short, hydrophilic PEG spacer at a specific position within a peptide sequence.

The Role of Boc-NH-PEG1-COOH in Peptide Synthesis

Boc-NH-PEG1-COOH is a heterobifunctional molecule featuring a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a single ethylene glycol unit. In the context of Boc-SPPS, it is treated as a non-standard amino acid building block. The carboxylic acid end is activated and coupled to the free N-terminus of the growing peptide chain on the solid support. The Boc group on the other end is then deprotected in a subsequent step to allow for further chain elongation.

Key Advantages of Incorporating a PEG1 Spacer:

-

Enhanced Hydrophilicity: The PEG unit increases the overall water solubility of the final peptide.

-

Pharmacokinetic Modulation: Even a short PEG spacer can influence the peptide's metabolic stability and clearance rate.

-

Conformational Flexibility: The PEG linker can act as a flexible hinge, which may be beneficial for receptor binding or other molecular interactions.

-

Reduced Aggregation: The introduction of a hydrophilic spacer can help to disrupt intermolecular hydrogen bonding, thereby reducing the aggregation of hydrophobic peptide sequences during synthesis and purification.

Experimental Protocols

This section details the procedures for the incorporation of a Boc-NH-PEG1-COOH linker into a peptide sequence during manual Boc-SPPS. The protocols assume a starting peptide-resin with a free N-terminal amine.

Materials and Reagents

-

Peptide-resin (e.g., Merrifield, PAM, or MBHA resin with the peptide sequence assembled up to the point of PEG linker incorporation)

-

Boc-NH-PEG1-COOH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents:

-

N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

-

or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

-

Kaiser test kit (for monitoring coupling to primary amines)

-

Solvents for washing (e.g., Isopropanol (IPA))

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Cold diethyl ether

Protocol for a Single Coupling Cycle of Boc-NH-PEG1-COOH

This protocol describes the steps for deprotection of the N-terminal Boc group of the peptide-resin, followed by the coupling of Boc-NH-PEG1-COOH.

1. Resin Swelling:

- Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

2. Boc Deprotection:

- Drain the DCM.

- Add a solution of 50% TFA in DCM to the resin.

- Agitate for 2 minutes, then drain.

- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

- Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

3. Neutralization:

- Wash the resin with 10% DIEA in DMF (2 x 2 minutes).[2]

- Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of Boc-NH-PEG1-COOH:

-

Activation (HBTU/HOBt):

-

In a separate vessel, dissolve Boc-NH-PEG1-COOH (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the solution and allow to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated Boc-NH-PEG1-COOH solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or consider a double coupling.

-

5. Washing:

- Once the coupling is complete, drain the reaction solution.

- Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

1. Preparation for Cleavage:

- Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

2. HF Cleavage (Standard Procedure):

- Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus in a well-ventilated fume hood.

- Place the dried peptide-resin in the reaction vessel of the HF apparatus.

- Add a scavenger cocktail (e.g., 90% HF, 5% anisole, 5% p-cresol).

- Cool the reaction vessel to 0°C.

- Distill the required volume of anhydrous HF into the reaction vessel.

- Stir the mixture at 0°C for 1-2 hours.

- Evaporate the HF under a stream of nitrogen or under vacuum.

3. Peptide Precipitation and Purification:

- Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

- Precipitate the crude peptide by adding a large volume of cold diethyl ether.

- Collect the precipitated peptide by filtration or centrifugation.

- Wash the peptide with cold diethyl ether and dry under vacuum.

- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize typical parameters and expected outcomes for the incorporation of a Boc-NH-PEG1-COOH linker in Boc-SPPS.

| Parameter | Typical Value | Notes |

| Resin Type | Merrifield, PAM, MBHA | Choice depends on whether a C-terminal acid or amide is desired. |

| Resin Substitution | 0.4 - 0.8 mmol/g | A lower substitution is often preferred for longer or more complex peptides. |

| Boc-NH-PEG1-COOH Equivalents | 2 - 4 | Relative to the resin's functional capacity. |

| Coupling Reagent Equivalents | 2 - 4 | Matched to the Boc-NH-PEG1-COOH equivalents. |

| Coupling Time | 1 - 4 hours | May require longer coupling times than standard amino acids due to potential steric hindrance. |

| Monitoring Method | Kaiser Test | A qualitative test for the presence of free primary amines. |

| Outcome | Expected Result | Analysis Method |

| Coupling Efficiency | >98% | Monitored by Kaiser test; can be quantified by sequencing or HPLC analysis of a cleaved aliquot. |

| Crude Peptide Purity | 50 - 80% | Dependent on the overall peptide length and sequence complexity. Analyzed by analytical RP-HPLC. |

| Final Peptide Yield (Purified) | 10 - 40% | Highly dependent on the peptide sequence, length, and purification efficiency. |

| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). |

Visualizations

Experimental Workflow

Caption: Workflow for the incorporation of Boc-NH-PEG1-COOH in Boc-SPPS.

Logical Relationship of Protecting Groups in Boc-SPPS

Caption: Graduated acid lability of protecting groups in Boc-SPPS.

Conclusion

The use of Boc-NH-PEG1-COOH in solid-phase peptide synthesis provides a straightforward and effective method for introducing a hydrophilic PEG spacer into a peptide sequence. This modification can significantly enhance the therapeutic potential of peptide candidates by improving their physicochemical and pharmacokinetic properties. The protocols outlined in this document, in conjunction with standard Boc-SPPS practices, offer a reliable framework for the synthesis of PEGylated peptides. Careful monitoring of the coupling steps is recommended to ensure high-purity final products.

References

Application Notes and Protocols for Protein Conjugation using a Di-Boc-Protected PEG Linker

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a di-Boc protected polyethylene glycol (PEG) linker, specifically Boc-NH-(PEG)1-NH-Boc, to a target protein. This process is fundamental for researchers aiming to create protein-protein conjugates, introduce specific functionalities, or develop advanced biotherapeutics. The protocol outlines a two-stage process involving the deprotection of the Boc (tert-butyloxycarbonyl) groups followed by a crosslinking reaction to covalently bind the linker to the protein.

The use of a di-Boc protected linker allows for the controlled exposure of reactive primary amines. Following deprotection, these amines can be conjugated to primary amines on a protein (e.g., the ε-amine of lysine residues) using a homobifunctional crosslinker, such as a bis(N-hydroxysuccinimide) ester. This methodology enables the formation of well-defined protein-linker-protein conjugates.

Experimental Protocols

This protocol is divided into three main sections:

-

Materials and Reagents Preparation: A comprehensive list of necessary materials and instructions for preparing the required solutions.

-

Step-by-Step Conjugation Protocol: A detailed procedure for the deprotection of Boc-PEG1-Boc and subsequent conjugation to the target protein.

-

Characterization of the Conjugate: Recommended methods for analyzing the final product to confirm successful conjugation.

Materials and Reagents Preparation

Proper preparation of all materials and reagents is critical for the success of the conjugation reaction.

| Reagent | Supplier | Stock Concentration | Storage Conditions |

| Boc-NH-(PEG)1-NH-Boc | BroadPharm, AxisPharm, etc. | N/A (Solid) | -20°C |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 100% | Room Temperature |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 100% | Room Temperature |

| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | N/A | Room Temperature |

| Bis(succinimidyl)suberate (BS3) | Thermo Fisher Scientific | N/A (Solid) | 4°C |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | N/A | Room Temperature |

| Target Protein | User-defined | 1-10 mg/mL | 4°C or -80°C |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | 1X | Room Temperature |

| Hydroxylamine | Sigma-Aldrich | 1 M | 4°C |

| Zeba™ Spin Desalting Columns | Thermo Fisher Scientific | N/A | Room Temperature |

Reagent Preparation:

-

Deprotection Solution (95% TFA, 2.5% Water, 2.5% TIS): In a chemical fume hood, carefully mix 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS. Prepare this solution fresh before use.

-

BS3 Crosslinker Solution: Immediately before use, dissolve the required amount of BS3 in anhydrous DMF to a final concentration of 10-25 mM.

-